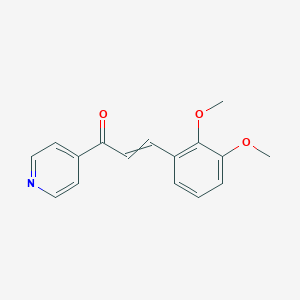
3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinyl group connected through a propenone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the propenone linkage can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, chalcones like 3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one are studied for their potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, chalcones are explored for their use in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
- 3-(2,4-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(3,4-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(2,3-Dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Comparison: While these compounds share structural similarities, the position of the methoxy groups and the pyridinyl group can significantly influence their chemical reactivity and biological activities. For example, the position of the methoxy groups can affect the compound’s ability to undergo electrophilic substitution reactions, and the position of the pyridinyl group can influence its binding affinity to molecular targets.
Propiedades
Número CAS |
851663-31-5 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
3-(2,3-dimethoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-15-5-3-4-13(16(15)20-2)6-7-14(18)12-8-10-17-11-9-12/h3-11H,1-2H3 |
Clave InChI |
NSAHTJCDTKYCTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


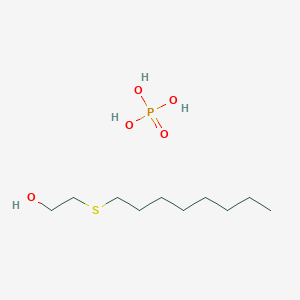
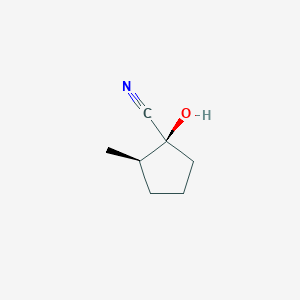
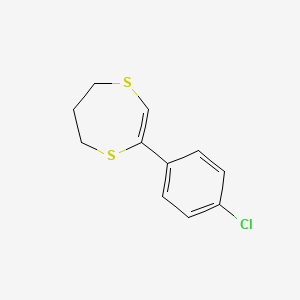
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)


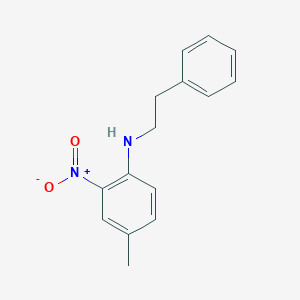


![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
